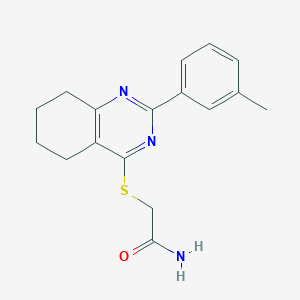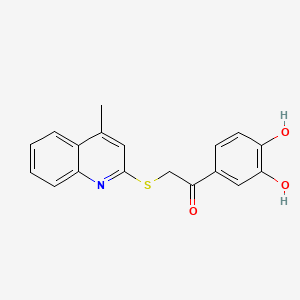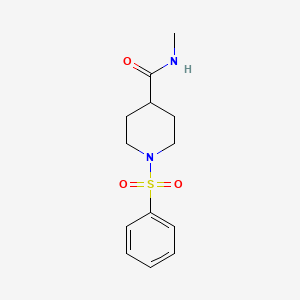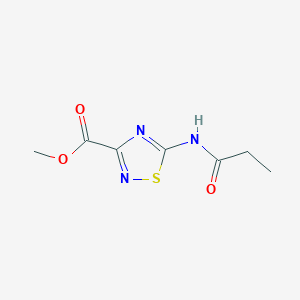![molecular formula C18H18N2O2 B6635919 N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide in lab experiments is its high purity and high yield synthesis method. This compound has also been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of this compound, which may lead to the development of new therapeutic targets. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound, which may affect its potential for clinical use.
Conclusion
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for the development of new drugs. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for large-scale production. Further studies are needed to investigate the potential of this compound for clinical use and to explore its mechanism of action.
Synthesemethoden
The synthesis of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 1H-indole-5-carbaldehyde in the presence of an amine catalyst. The resulting intermediate is then reacted with ethylene diamine to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the development of new drugs. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(13-22-16-4-2-1-3-5-16)20-10-8-14-6-7-17-15(12-14)9-11-19-17/h1-7,9,11-12,19H,8,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCASXRZBMSRKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)


![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)